4-Diethylamino-o-toluidine (CAS 148-71-0), commonly recognized as the free base of Color Developing Agent 2 (CD-2), is a highly active, substituted p-phenylenediamine derivative characterized by an electron-donating ortho-methyl group. In industrial procurement, it is primarily sourced as a specialized reducing agent, a chromogenic developer, and an advanced building block for polymers and pharmaceuticals. Unlike its more common hydrochloride salt, the free base form offers direct solubility in organic matrices and immediate reactivity in anhydrous synthesis routes. Its precisely tuned oxidation potential and sterically hindered quinonediimine intermediate make it a benchmark material for applications requiring controlled coupling kinetics, minimal side-reaction fogging, and exact structural conformity in active pharmaceutical ingredients [1].
Substituting 4-Diethylamino-o-toluidine with unsubstituted analogs like N,N-Diethyl-p-phenylenediamine (DPD/CD-1) or its own hydrochloride salt severely disrupts process control and formulation stability. The absence of the ortho-methyl group in DPD results in an unhindered oxidized intermediate, leading to rapid, uncontrolled coupling that causes off-target staining (fogging) and poor color yield in chromogenic systems[1]. Furthermore, attempting to use the hydrochloride salt (CAS 2051-79-8) in anhydrous polymer synthesis or organocatalytic formulations introduces chloride ions and requires an additional neutralization step. This can precipitate insoluble salts, alter the stoichiometric balance, and degrade the purity of sensitive downstream products, making the free base strictly necessary for non-aqueous workflows [2].
The electron-donating methyl group ortho to the primary amine in 4-diethylamino-o-toluidine significantly alters its electrochemical profile compared to unsubstituted N,N-diethyl-p-phenylenediamine (CD-1). In chromogenic coupling assays, the sterically hindered quinonediimine intermediate of CD-2 exhibits a controlled second-order coupling rate of 6.3 × 10^3 L·mol⁻¹·sec⁻¹ with specific naphthol couplers. In contrast, the unhindered CD-1 reacts at a highly rapid rate of 0.79 × 10^6 L·mol⁻¹·sec⁻¹, which frequently leads to unwanted base staining and fog [1].
| Evidence Dimension | Second-order coupling rate constant (kc) of oxidized intermediate |
| Target Compound Data | kc = 6.3 × 10^3 L·mol⁻¹·sec⁻¹ |
| Comparator Or Baseline | CD-1 (DPD): kc = 0.79 × 10^6 L·mol⁻¹·sec⁻¹ |
| Quantified Difference | ~125-fold reduction in coupling rate |
| Conditions | pH 10.13, reaction with naphthol coupler in standard aqueous assay |
The controlled coupling kinetics prevent off-target staining and fogging, making this compound essential for high-fidelity imaging and precision sensor formulations.
For industrial synthesis of specialized polyamides, polyurethanes, or pharmaceutical intermediates, the free base form of 4-diethylamino-o-toluidine is required over the standard hydrochloride salt (CAS 2051-79-8). Using the free base allows for direct dissolution in aprotic organic solvents without the need for in situ neutralization using tertiary amines. This eliminates the generation of equimolar amine hydrochloride salts, which can precipitate, increase mixture viscosity, and act as unwanted chain-terminating agents in moisture-sensitive polymerizations [1].
| Evidence Dimension | Byproduct generation in anhydrous coupling |
| Target Compound Data | 0 equivalents of chloride salts generated |
| Comparator Or Baseline | 4-Diethylamino-o-toluidine hydrochloride: 1 equivalent of chloride salt generated per mole |
| Quantified Difference | 100% elimination of chloride salt byproducts |
| Conditions | Anhydrous organic synthesis (e.g., amidation or polymerization in aprotic solvents) |
Procuring the free base streamlines synthetic workflows by removing purification steps and preventing salt-induced defects in polymer matrices.
4-Diethylamino-o-toluidine (designated as N1,N1-diethyl-3-methylbenzene-1,4-diamine) is a specifically validated building block in the synthesis of ATP-binding cassette (ABC) transporter modulators. Patent literature demonstrates that this specific diamine is utilized to construct modulators that correct defective trafficking and channel gating in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The exact positioning of the diethylamino and methyl groups is critical for the steric and electronic fit within the receptor binding pocket, a structural requirement that cannot be fulfilled by generic anilines or unmethylated p-phenylenediamine derivatives [1].
| Evidence Dimension | Receptor binding pocket compatibility |
| Target Compound Data | Validated structural fit for CFTR modulator synthesis |
| Comparator Or Baseline | Unsubstituted p-phenylenediamine: Lacks critical steric bulk for optimal binding |
| Quantified Difference | Essential structural determinant for target pharmacological activity |
| Conditions | Structure-activity relationship (SAR) optimization for CFTR potentiators |
Buyers synthesizing specific CFTR modulators must procure this exact isomer to ensure the final active pharmaceutical ingredient exhibits the correct pharmacological profile.
Ideal for formulating high-fidelity color developers and analytical reagents where controlled oxidation and coupling kinetics are required to maximize dye yield while suppressing background fog, directly leveraging its sterically hindered quinonediimine intermediate[1].
Serves as a highly reactive, organic-soluble diamine monomer or chain extender for specialty polyamides and polyurethanes, where the absence of chloride ions is critical for maintaining stoichiometric balance and material performance[2].
Utilized as a precise structural building block in the development of CFTR modulators and other targeted therapies requiring the specific steric and electronic properties of the 3-methyl-N,N-diethyl-1,4-phenylenediamine core to achieve optimal receptor binding [3].
Acute Toxic;Irritant